molecular formula C11H10N2O7 B14539021 But-2-yn-1-ol;3,5-dinitrobenzoic acid CAS No. 61898-68-8

But-2-yn-1-ol;3,5-dinitrobenzoic acid

Cat. No.: B14539021
CAS No.: 61898-68-8
M. Wt: 282.21 g/mol
InChI Key: MAVMLCVQVAZYAY-UHFFFAOYSA-N
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Description

But-2-yn-1-ol: and 3,5-dinitrobenzoic acid are two distinct organic compounds But-2-yn-1-ol is an alkyne alcohol, characterized by a hydroxyl group attached to a carbon-carbon triple bond On the other hand, 3,5-dinitrobenzoic acid is an aromatic compound with two nitro groups attached to the benzene ring at positions 3 and 5, and a carboxyl group at position 1

Preparation Methods

But-2-yn-1-ol: can be synthesized through the hydration of but-2-yne. This reaction typically involves the use of a mercury(II) sulfate catalyst in an aqueous sulfuric acid medium. The reaction proceeds via the formation of an enol intermediate, which tautomerizes to form the desired alcohol.

3,5-dinitrobenzoic acid: is synthesized through the nitration of benzoic acid. This process involves the reaction of benzoic acid with a mixture of concentrated sulfuric acid and nitric acid. The nitration reaction introduces nitro groups at the meta positions relative to the carboxyl group, yielding 3,5-dinitrobenzoic acid .

Chemical Reactions Analysis

But-2-yn-1-ol: undergoes various types of chemical reactions:

    Oxidation: It can be oxidized to form but-2-ynoic acid using oxidizing agents like potassium permanganate.

    Reduction: Hydrogenation of but-2-yn-1-ol can yield but-2-en-1-ol or butan-1-ol, depending on the reaction conditions.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

3,5-dinitrobenzoic acid: also participates in several reactions:

Scientific Research Applications

But-2-yn-1-ol: is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various pharmaceuticals and agrochemicals. Its unique structure allows for the formation of complex molecules through reactions like cyclization and addition.

3,5-dinitrobenzoic acid: has several applications:

Mechanism of Action

The mechanism of action of But-2-yn-1-ol involves its reactivity due to the presence of both the hydroxyl group and the triple bond. The hydroxyl group can participate in hydrogen bonding and nucleophilic substitution reactions, while the triple bond can undergo addition reactions.

3,5-dinitrobenzoic acid: exerts its effects primarily through the electron-withdrawing nature of the nitro groups. These groups increase the acidity of the carboxyl group and make the aromatic ring more susceptible to nucleophilic attack. The nitro groups also stabilize the negative charge in the transition state during nucleophilic aromatic substitution reactions .

Comparison with Similar Compounds

But-2-yn-1-ol: can be compared with other alkyne alcohols like propargyl alcohol (prop-2-yn-1-ol) and 3-butyn-2-ol. These compounds share similar reactivity patterns but differ in the position of the hydroxyl group and the length of the carbon chain.

3,5-dinitrobenzoic acid: can be compared with other nitrobenzoic acids such as 2,4-dinitrobenzoic acid and 4-nitrobenzoic acid. The position and number of nitro groups influence the acidity and reactivity of these compounds. 3,5-dinitrobenzoic acid is more acidic than 4-nitrobenzoic acid due to the electron-withdrawing effects of the two nitro groups .

Properties

CAS No.

61898-68-8

Molecular Formula

C11H10N2O7

Molecular Weight

282.21 g/mol

IUPAC Name

but-2-yn-1-ol;3,5-dinitrobenzoic acid

InChI

InChI=1S/C7H4N2O6.C4H6O/c10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15;1-2-3-4-5/h1-3H,(H,10,11);5H,4H2,1H3

InChI Key

MAVMLCVQVAZYAY-UHFFFAOYSA-N

Canonical SMILES

CC#CCO.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)O

Origin of Product

United States

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